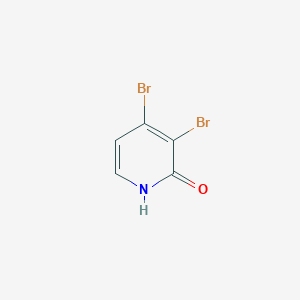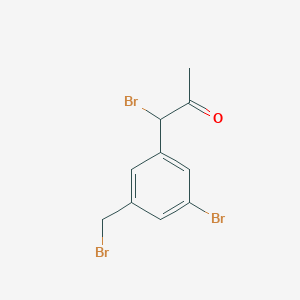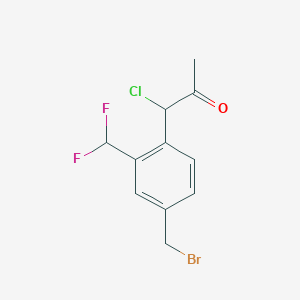
3,4-Dibromopyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromopyridin-2(1H)-one is a brominated pyridine derivative with the molecular formula C5H3Br2NO
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Dibromopyridin-2(1H)-one can be synthesized through several methods. One common approach involves the bromination of pyridin-2(1H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction typically proceeds at elevated temperatures to ensure complete bromination at the 3 and 4 positions of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of automated systems and precise control of reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dibromopyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to replace bromine atoms with methoxy or tert-butoxy groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy or tert-butoxy derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3,4-Dibromopyridin-2(1H)-one has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules due to its potential biological activity.
Material Science: It is utilized in the synthesis of advanced materials, such as polymers and liquid crystals, with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3,4-Dibromopyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atoms can enhance the compound’s reactivity and binding affinity, influencing its overall biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromopyridin-2(1H)-one: Another brominated pyridine derivative with bromine atoms at the 3 and 5 positions.
2,4-Dibromopyridin-3(2H)-one: A compound with bromine atoms at the 2 and 4 positions of the pyridine ring.
Uniqueness
3,4-Dibromopyridin-2(1H)-one is unique due to the specific positioning of bromine atoms at the 3 and 4 positions, which can influence its chemical reactivity and potential applications. This positional isomerism can lead to different physical and chemical properties compared to other brominated pyridine derivatives.
Propriétés
Formule moléculaire |
C5H3Br2NO |
|---|---|
Poids moléculaire |
252.89 g/mol |
Nom IUPAC |
3,4-dibromo-1H-pyridin-2-one |
InChI |
InChI=1S/C5H3Br2NO/c6-3-1-2-8-5(9)4(3)7/h1-2H,(H,8,9) |
Clé InChI |
XGDNQSQNOWRGAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=O)C(=C1Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14036856.png)

![(3-Chloroimidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B14036867.png)



![Imidazo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B14036890.png)

![N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1h-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)cyclobutanecarboxamide](/img/structure/B14036898.png)



